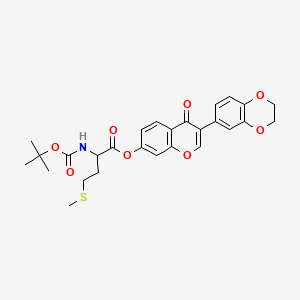

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate

CAS No.:

Cat. No.: VC16730113

Molecular Formula: C27H29NO8S

Molecular Weight: 527.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H29NO8S |

|---|---|

| Molecular Weight | 527.6 g/mol |

| IUPAC Name | [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C27H29NO8S/c1-27(2,3)36-26(31)28-20(9-12-37-4)25(30)35-17-6-7-18-22(14-17)34-15-19(24(18)29)16-5-8-21-23(13-16)33-11-10-32-21/h5-8,13-15,20H,9-12H2,1-4H3,(H,28,31) |

| Standard InChI Key | GSNXHOGGVFKKQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula, C<sub>27</sub>H<sub>29</sub>NO<sub>8</sub>S, reflects its intricate architecture, combining a chromenone scaffold, a dihydrobenzodioxin group, and a Boc-methioninate ester . The IUPAC name, [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate, systematically describes its components:

-

A 4-oxo-4H-chromen-7-yl group fused to a 2,3-dihydro-1,4-benzodioxin ring at position 3.

-

A methionine derivative protected at the amino group by a Boc moiety, esterified to the chromenone oxygen at position 7.

Table 1: Key Molecular Properties

The chromenone core contributes planar aromaticity and potential π-π stacking interactions, while the dihydrobenzodioxin moiety introduces conformational rigidity and oxygen-rich electron density. The Boc-protected methionine side chain adds hydrophobicity and a sterically bulky tert-butyl group, likely influencing solubility and metabolic stability.

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic reactions, typically proceeding through:

-

Chromenone-dihydrobenzodioxin coupling: A Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the dihydrobenzodioxin group to the chromenone scaffold.

-

Methionine derivatization: Protection of methionine’s amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Esterification: Coupling the Boc-methionine derivative to the chromenone’s hydroxyl group via Steglich esterification or activated carbonyl intermediates.

Critical challenges include optimizing reaction yields (particularly during esterification due to steric hindrance from the Boc group) and purifying intermediates to avoid diastereomeric contamination. Patent literature suggests that analogous compounds require meticulous control of temperature and catalysis; for example, similar chromenone esters are synthesized at 0–5°C using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

| Compound | Molecular Weight | logP | Bioactivity |

|---|---|---|---|

| 7-Hydroxy-4-oxo-4H-chromen-3-yl | 232.2 | 1.8 | Antioxidant |

| Boc-Methionine ethyl ester | 263.3 | 2.1 | Peptide synthesis intermediate |

| Target Compound | 527.6 | 3.2 | Under investigation |

Biological Activities and Hypothetical Mechanisms

While direct studies on this compound remain scarce, structural analogs suggest potential glucosylceramide synthase (GCS) inhibition or guanylate cyclase modulation . The chromenone core may intercalate into lipid bilayers, disrupting enzymatic activity, while the methionine sulfhydryl group could participate in redox interactions . Patent US10759769B2 highlights benzoxazine-carboxamide derivatives as GCS inhibitors for treating lysosomal storage disorders, though the target compound’s efficacy in this context is unconfirmed .

Notably, the Boc group serves as a protecting strategy during synthesis, but its retention in final products may reduce bioavailability due to steric effects. In vivo studies of similar compounds show that Boc deprotection occurs via enzymatic hydrolysis, releasing the active amine .

Research Applications and Future Directions

Current applications focus on chemical tool development for studying:

-

Lipid metabolism: As a potential GCS inhibitor, it could modulate ceramide levels in disease models .

-

Oxidative stress pathways: Methionine’s thioether group may act as a reactive oxygen species (ROS) scavenger .

Future research should prioritize:

-

In vitro enzymatic assays to quantify GCS inhibition potency.

-

Pharmacokinetic profiling to assess Boc group stability and metabolite identification.

-

Structure-activity relationship (SAR) studies by modifying the dihydrobenzodioxin substituents or methionine side chain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume